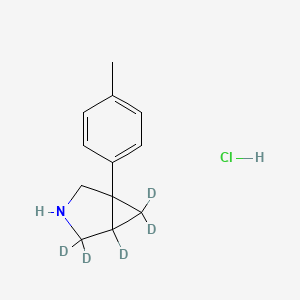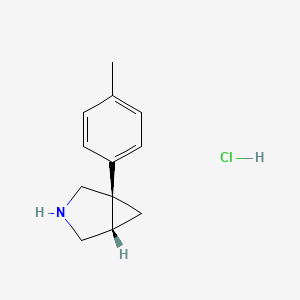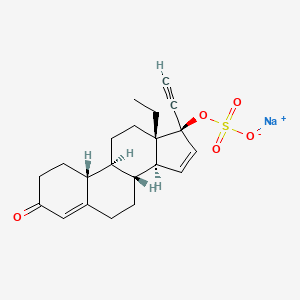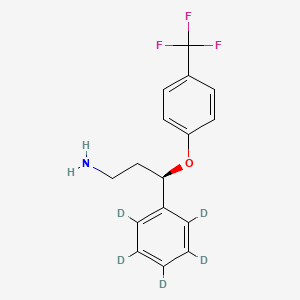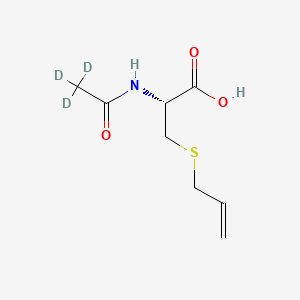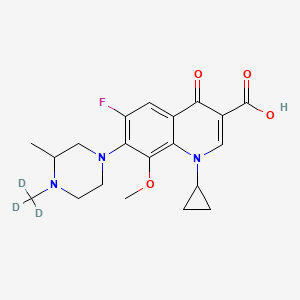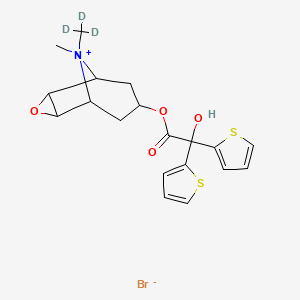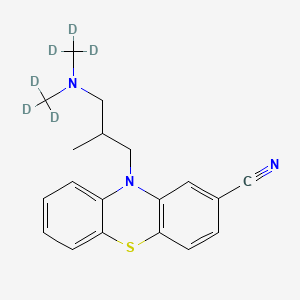
Cyamemazine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyamemazine-d6 is a deuterium-labeled derivative of cyamemazine, a typical antipsychotic drug belonging to the phenothiazine class. Cyamemazine is primarily used in the treatment of schizophrenia and psychosis-associated anxiety. The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyamemazine-d6 involves the incorporation of deuterium atoms into the cyamemazine molecule. One common method is the hydrogen-deuterium exchange reaction, where cyamemazine is treated with deuterium gas under specific conditions to replace hydrogen atoms with deuterium . Another approach involves the use of deuterated reagents in the synthesis of cyamemazine from its precursors .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling throughout the synthesis .
化学反应分析
Types of Reactions
Cyamemazine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its parent compound or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products
The major products formed from these reactions include cyamemazine sulfoxide, cyamemazine sulfone, and various halogenated derivatives .
科学研究应用
Cyamemazine-d6 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Metabolic Studies: This compound helps in identifying metabolic pathways and the formation of metabolites in the body.
Drug Interaction Studies: It is used to study interactions with other drugs, particularly in understanding the effects on cytochrome P450 enzymes.
Neuropharmacology: Research on its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
作用机制
Cyamemazine-d6 exerts its effects by antagonizing several neurotransmitter receptors:
Serotonin Receptors: It blocks 5-HT2A, 5-HT2C, and 5-HT3 receptors, contributing to its anxiolytic and antipsychotic effects.
Dopamine Receptors: It also antagonizes dopamine D2 receptors, which helps in reducing psychotic symptoms.
Other Receptors: This compound affects alpha-adrenergic, histamine, and muscarinic receptors, contributing to its overall pharmacological profile.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar receptor antagonism but different side effect profiles.
Thioridazine: Similar in structure but with a higher risk of cardiac side effects.
Fluphenazine: A more potent phenothiazine with a longer duration of action.
Uniqueness
Cyamemazine-d6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic and metabolic studies. Its combination of serotonin and dopamine receptor antagonism with minimal extrapyramidal side effects makes it particularly valuable in both clinical and research settings .
属性
IUPAC Name |
10-[3-[bis(trideuteriomethyl)amino]-2-methylpropyl]phenothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22/h4-10,14H,12-13H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFGIOIONGJGRT-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678691 |
Source


|
| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216608-24-0 |
Source


|
| Record name | 10-(3-{Bis[(~2~H_3_)methyl]amino}-2-methylpropyl)-10H-phenothiazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
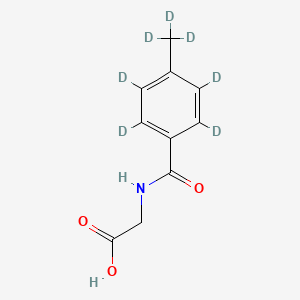
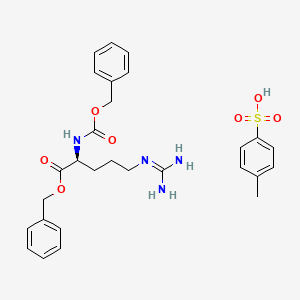
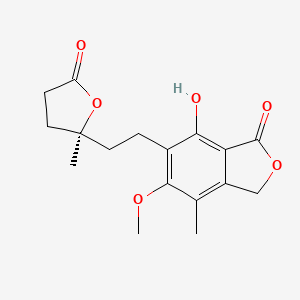
![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
